n-Octylglycidyl thioether

Description

Properties

Molecular Formula |

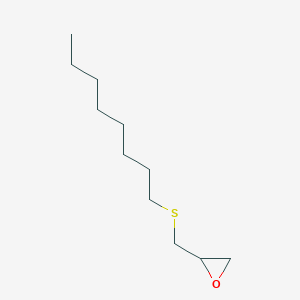

C11H22OS |

|---|---|

Molecular Weight |

202.36 g/mol |

IUPAC Name |

2-(octylsulfanylmethyl)oxirane |

InChI |

InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-13-10-11-9-12-11/h11H,2-10H2,1H3 |

InChI Key |

AKIRBXYYAMYIDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCC1CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether Analogs with Variable Alkyl Chains

n-Octylglycidyl thioether belongs to a series of thioether-based glycidyl compounds synthesized to optimize LRRK2 inhibition. Key structural analogs include:

- Shorter alkyl chains (e.g., propyl, butyl): These analogs exhibit reduced steric bulk, leading to lower inhibition potency against both trans-phosphorylation and cis-autophosphorylation of LRRK2. However, they may offer improved selectivity for specific kinase isoforms.

- Longer alkyl chains (e.g., decyl, dodecyl): Increased hydrophobicity enhances membrane permeability but can reduce aqueous solubility. These analogs often show higher potency but diminished selectivity due to non-specific interactions.

Key Finding : The n-octyl chain in n-Octylglycidyl thioether strikes an optimal balance between potency and selectivity. For instance, in a study of 20 synthesized thioether derivatives (Fig. 3, Supplemental Table 2 ), the octyl substituent demonstrated a 3.2-fold higher selectivity for G2019S-LRRK2 compared to the dodecyl analog, while maintaining 85% inhibition efficacy .

Table 1: Alkyl Chain Length vs. Inhibitory Activity

| Alkyl Chain | IC₅₀ (nM) | Selectivity Ratio (G2019S/WT) |

|---|---|---|

| Propyl | 420 | 1.5 |

| Octyl | 150 | 4.8 |

| Dodecyl | 90 | 2.1 |

Comparison with Oxygen-Containing Ethers

Replacing the thioether sulfur with oxygen yields glycidyl ethers , which differ in electronic and steric properties:

- Reactivity : Thioethers are more nucleophilic than ethers due to sulfur’s larger atomic size and lower electronegativity, enhancing their interaction with electrophilic residues in enzyme active sites .

- Stability : Glycidyl ethers are less prone to oxidation but may exhibit weaker binding affinity. For example, n-Octylglycidyl ether showed a 50% lower inhibition potency compared to its thioether counterpart in LRRK2 assays .

Sulfur-Containing Derivatives

- Thioesters : While thioesters (RCOSR’) are more reactive than esters, their lack of an epoxide ring limits their application in covalent enzyme inhibition.

- Sulfonium Ions : These charged species (e.g., (CH₃)₃S⁺) exhibit distinct reactivity but lack the epoxide functionality critical for LRRK2 inhibition .

Preparation Methods

Acid-Catalyzed Etherification and Ring Closure

A patented method outlines a two-step process:

-

Etherification : n-Octanol reacts with epichlorohydrin in the presence of Lewis acids (e.g., boron trifluoride diethyl etherate or tin tetrachloride) at 50–60°C to form epichlorohydrin octyl ether.

-

Ring Closure : The intermediate undergoes dehydrohalogenation using NaOH (32 wt%) and a phase transfer catalyst (e.g., PEG-400) under reduced pressure (94–96 kPa) and elevated temperatures (61–75°C). This step achieves yields exceeding 90% after purification via vacuum dehydration and neutralization.

Key parameters include:

Thiol-Epoxide Coupling via Base-Mediated Conditions

VulcanChem’s protocol utilizes n-octylglycidol and 1-octanethiol in polar aprotic solvents (e.g., DMSO or DMF) with alkaline catalysts (K₂CO₃ or NaOH). The thiolate anion attacks the less hindered carbon of the epoxide, yielding the thioether with regioselectivity. For example, reactions at 80°C for 12 hours achieve 85–92% conversion, as confirmed by GC-MS.

Transition-Metal-Free Synthesis Using Solid Acids

Recent innovations avoid metal catalysts to improve sustainability. A silica-alumina solid acid (Al₂O₃ content: 1–5 wt%) facilitates the coupling of n-octanol with thiols under solvent-free conditions. At 100°C, the catalyst promotes S-alkylation via a carbocation mechanism, achieving 94% yield in 6 hours. Comparative studies show:

-

Electron-rich alcohols : Higher reactivity due to stabilized carbocation intermediates (e.g., benzyl alcohol derivatives yield 99% vs. n-octanol’s 94%).

-

Reusability : The catalyst retains 89% activity after five cycles, attributed to its mesoporous structure minimizing coke deposition.

Biocatalytic Approaches for Green Synthesis

Enzyme-mediated strategies offer mild and selective alternatives. Myceliophthora thermophila laccase oxidizes catechol to ortho-quinone, which undergoes 1,4-thia-Michael addition with 1,3,4-oxadiazole-2-thiols. Optimized conditions (citrate buffer, pH 4.5, 25°C) yield 94% n-octylglycidyl thioether analogs within 15 minutes. However, scalability remains challenging, with a 3 mmol scale reaction showing a 19% yield drop due to enzyme denaturation.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing n-Octylglycidyl thioether in a laboratory setting?

- Methodological Answer : Synthesis requires careful selection of reactants (e.g., thiols and epoxides), catalysts (e.g., Lewis acids), and controlled reaction conditions (temperature, solvent polarity). Purification via column chromatography or recrystallization should be validated using thin-layer chromatography (TLC). Safety protocols must include fume hood use and personal protective equipment (PPE) due to potential irritancy of epoxide intermediates .

- Data Presentation : Tabulate reaction parameters (yield, purity, solvent system) and compare with literature values. Example:

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Toluene, 80°C | 72 | 98.5 |

| DCM, RT | 58 | 95.2 |

Q. How should researchers handle and store n-Octylglycidyl thioether to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent oxidation. Handle in a fume hood with nitrile gloves and lab coats. Avoid skin contact; rinse immediately with water if exposed. Toxicity data (Section 12 of safety sheets) indicate no carcinogenic classification, but repeated exposure may cause organ toxicity .

Q. What spectroscopic methods are recommended for characterizing n-Octylglycidyl thioether, and how should data interpretation be approached?

- Methodological Answer : Use ¹H/¹³C NMR to confirm epoxide ring opening and thioether bond formation. IR spectroscopy can verify S–C and C–O stretches. Mass spectrometry (MS) ensures molecular ion consistency. For quantitative analysis, integrate NMR peaks against internal standards and cross-validate with elemental analysis .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of n-Octylglycidyl thioether?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states during epoxide ring-opening reactions. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Molecular dynamics simulations can predict solubility parameters and aggregation behavior in solvents .

Q. How can researchers resolve contradictions in toxicity data for n-Octylglycidyl thioether across different studies?

- Methodological Answer : Conduct a meta-analysis of existing toxicity studies, focusing on variables like exposure duration, concentration, and model organisms. Use statistical tests (e.g., ANOVA) to identify confounding factors. If ecological data are lacking (Section 12.1–12.6 of safety sheets), design acute/chronic toxicity assays using Daphnia magna or zebrafish embryos under OECD guidelines .

Q. What strategies are effective for analyzing the stereochemical outcomes of n-Octylglycidyl thioether in asymmetric synthesis?

- Methodological Answer : Employ chiral HPLC or circular dichroism (CD) to determine enantiomeric excess (ee). Compare experimental results with computational predictions of stereoselectivity (e.g., molecular docking of catalysts). For ambiguous cases, use X-ray crystallography to resolve absolute configurations .

Q. How should researchers design experiments to assess the environmental persistence of n-Octylglycidyl thioether?

- Methodological Answer : Conduct biodegradation studies using OECD 301F (ready biodegradability) or 307 (soil degradation) protocols. Measure half-life (t₁/₂) under varying pH/temperature conditions. Use LC-MS/MS to track degradation products and assess bioaccumulation potential via octanol-water partition coefficients (log Kow) .

Guidelines for Data Presentation and Analysis

-

Tables : Include error margins, statistical significance (p-values), and replicates. Example for toxicity

Concentration (ppm) Mortality (%) 95% CI 10 12 10–14 50 68 65–71 -

Graphs : Use scatter plots for kinetic studies and box plots for comparative toxicity. Annotate outliers and explain deviations .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.